[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Overview
Description
[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is known for its unique structure, which includes a boronic acid pinacol ester and a methanesulfonamide group. It is commonly used as an intermediate in organic synthesis and has applications in medicinal chemistry, materials science, and chemical biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide typically involves a two-step substitution reaction. The reaction conditions often include the use of palladium catalysts and appropriate solvents to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the product is often a biaryl compound .
Scientific Research Applications
Chemistry
In chemistry, [4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the formation of carbon-carbon bonds through cross-coupling reactions .
Biology
In biological research, this compound is used to develop boron-containing drugs and probes. Its ability to form stable complexes with diols makes it useful in the design of enzyme inhibitors and molecular sensors .
Medicine
In medicinal chemistry, the compound is explored for its potential in drug development, particularly in cancer therapy. Boron-containing compounds have shown promise in boron neutron capture therapy (BNCT), a targeted cancer treatment .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices. Its unique properties make it suitable for applications in organic electronics and photovoltaics .
Mechanism of Action
The mechanism of action of [4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic acid ester with similar applications in organic synthesis.
(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: Used in drug development and chemical biology.
Uniqueness
What sets [4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide apart is its combination of a boronic acid ester and a methanesulfonamide group. This unique structure enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in multiple fields of research .
Properties
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)11-7-5-10(6-8-11)9-20(15,16)17/h5-8H,9H2,1-4H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAWTHCXIKEOIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CS(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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